1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide
Overview
Description
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, inflammation, and fever. It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it specifically targets the COX-2 enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.
Mechanism of Action
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that are involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the gastrointestinal tract and maintain renal function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting the growth and proliferation of cancer cells, reducing the accumulation of beta-amyloid plaques in the brain, and reducing inflammation and oxidative stress in the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide in lab experiments is its specificity for the COX-2 enzyme, which allows researchers to selectively target inflammation and pain without affecting other physiological processes. However, one limitation is that it may not be effective in all types of inflammation and pain, as some conditions may be mediated by other pathways.
Future Directions
There are several future directions for the research on 1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide, including:
1. Investigating its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
2. Exploring its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
3. Investigating its potential use as a neuroprotective agent in the prevention and treatment of other neurodegenerative diseases, such as Parkinson's disease.
4. Developing new formulations of this compound that can improve its bioavailability and reduce its side effects.
Conclusion
This compound is a selective COX-2 inhibitor that has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor properties, neuroprotective effects, and cardioprotective effects, among others. While it has advantages and limitations for lab experiments, there are several future directions for research that could lead to new treatments and therapies for a variety of conditions.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells. It also has neuroprotective effects by reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, it has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-13-9-6-7-12(2)16(13)18-21(19,20)11-14-8-4-5-10-15(14)17/h4-10,18H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAGGVFXEGIYBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)CC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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